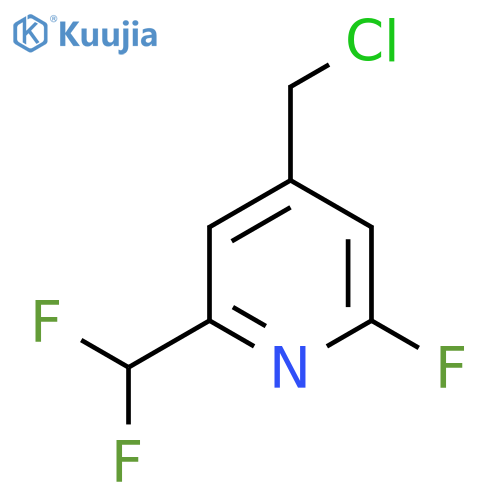Cas no 1805305-66-1 (4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine)

1805305-66-1 structure
商品名:4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine
CAS番号:1805305-66-1
MF:C7H5ClF3N
メガワット:195.569511175156
CID:4922517
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine
-
- インチ: 1S/C7H5ClF3N/c8-3-4-1-5(7(10)11)12-6(9)2-4/h1-2,7H,3H2
- InChIKey: GXHHCJKLMUXDOF-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(N=C(C(F)F)C=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029638-250mg |
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine |
1805305-66-1 | 97% | 250mg |
$659.60 | 2022-04-01 | |
| Alichem | A023029638-1g |
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine |
1805305-66-1 | 97% | 1g |
$1,663.20 | 2022-04-01 | |
| Alichem | A023029638-500mg |
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine |
1805305-66-1 | 97% | 500mg |
$980.00 | 2022-04-01 |
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
1805305-66-1 (4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine) 関連製品
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
